3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the third position and a 4-chlorophenyl group at the second position of the imidazo[1,2-a]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes, including:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.
Condensation Reactions: This method involves the condensation of 2-aminopyrimidine with 4-chlorobenzaldehyde followed by bromination to yield the target compound.
Intramolecular Cyclizations: This approach involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core, followed by functionalization with bromine and 4-chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Brominating Agents: N-Bromosuccinimide (NBS) is commonly used for the bromination of the imidazo[1,2-a]pyrimidine core.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Substituted Imidazo[1,2-a]pyrimidines: Substitution reactions yield various substituted derivatives with different functional groups.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions produce derivatives with modified electronic properties and reactivity.
Scientific Research Applications
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antituberculosis agent and other therapeutic applications.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis.
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry, with various functionalizations and applications.
Uniqueness
3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivity and biological activity .
Properties
IUPAC Name |
3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-11-10(8-2-4-9(14)5-3-8)16-12-15-6-1-7-17(11)12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYIENFKKVXGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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